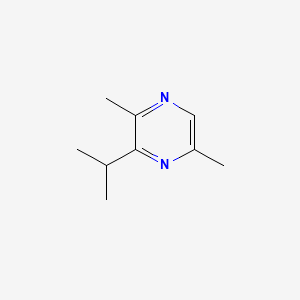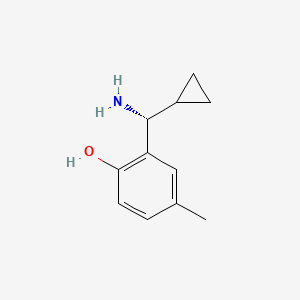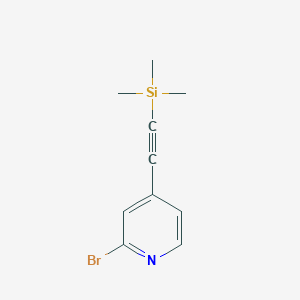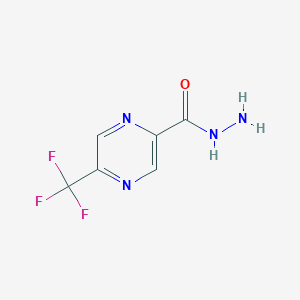
5-(Trifluoromethyl)pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C6H5F3N4O It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to a carbohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyrazine-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-(Trifluoromethyl)pyrazine-2-carboxylic acid.
Esterification: The carboxylic acid is converted to its methyl ester using methanol and a suitable acid catalyst.
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification and hydrazinolysis reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Trifluoromethyl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution can introduce various functional groups onto the pyrazine ring .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)pyrazine-2-carbohydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbohydrazide moiety can form hydrogen bonds with biological targets, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- 5-(Trifluoromethyl)pyrazine-2-carboxylic acid
- 5-(Trifluoromethyl)pyrazine-2-carbaldehyde
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: 5-(Trifluoromethyl)pyrazine-2-carbohydrazide is unique due to the presence of both the trifluoromethyl group and the carbohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In contrast, similar compounds like 5-(Trifluoromethyl)pyrazine-2-carboxylic acid and 2-Chloro-5-(trifluoromethyl)pyridine may lack the carbohydrazide group, resulting in different reactivity and applications .
Eigenschaften
Molekularformel |
C6H5F3N4O |
|---|---|
Molekulargewicht |
206.13 g/mol |
IUPAC-Name |
5-(trifluoromethyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)4-2-11-3(1-12-4)5(14)13-10/h1-2H,10H2,(H,13,14) |
InChI-Schlüssel |
NGHXKMZRQALDJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


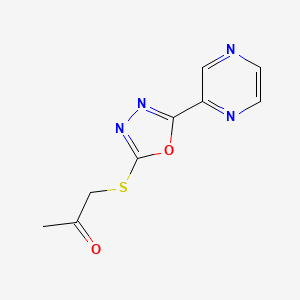
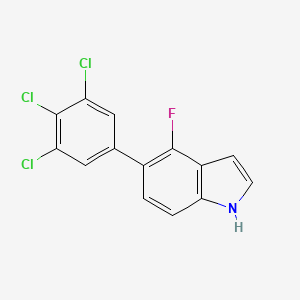
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)


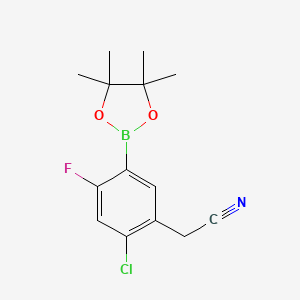
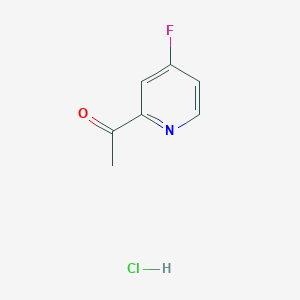
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
